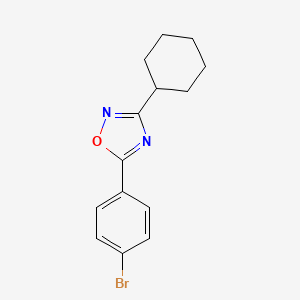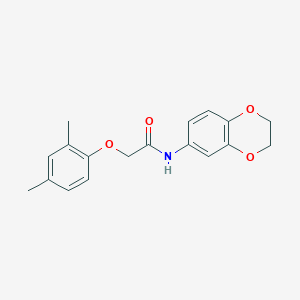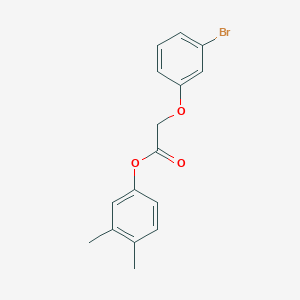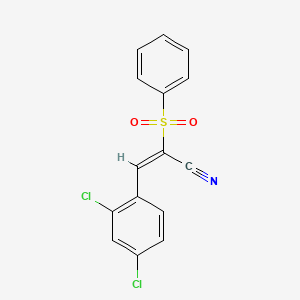![molecular formula C15H17N5O2 B5637392 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5637392.png)
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine selectively inhibits JAK3, which is a key enzyme involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine blocks the downstream signaling of these cytokines, which leads to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has been shown to effectively reduce inflammation and improve clinical symptoms in various autoimmune diseases. It has also been shown to prevent organ transplant rejection by suppressing the immune response. However, 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has been associated with certain side effects such as increased risk of infection, anemia, and lymphopenia.
Vorteile Und Einschränkungen Für Laborexperimente
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular enzymes. It also has high selectivity for JAK3, which reduces the risk of off-target effects. However, 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
Could include investigating the use of 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine in combination with other therapies to enhance its efficacy and reduce its side effects. Additionally, further research could focus on developing more selective JAK3 inhibitors with improved pharmacokinetic properties. Finally, the use of 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine in preclinical animal models could also be explored to better understand its potential therapeutic applications.
Conclusion
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases and cancer. Its selective inhibition of JAK3 leads to the suppression of immune responses and inflammation, but it has also been associated with certain side effects. Further research is needed to fully understand its potential therapeutic applications and to develop more selective and effective JAK3 inhibitors.
Synthesemethoden
The synthesis of 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine involves the reaction of 5-bromo-2-chloropyridazine with 3-amino-5-(1-cyclopropylcarbonyl)piperidine-2,4-dione and 1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer.
Eigenschaften
IUPAC Name |
cyclopropyl-[2-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(10-6-7-10)20-9-2-1-5-12(20)14-17-13(19-22-14)11-4-3-8-16-18-11/h3-4,8,10,12H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQLHSTCWLGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(=NO2)C3=NN=CC=C3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[1-(Cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637316.png)
![4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)

![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)


![1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B5637352.png)

![3-(2-chlorophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5637382.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5637388.png)
